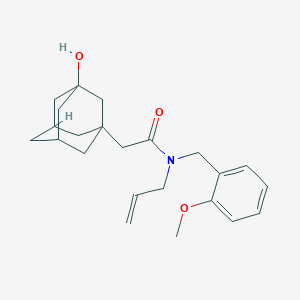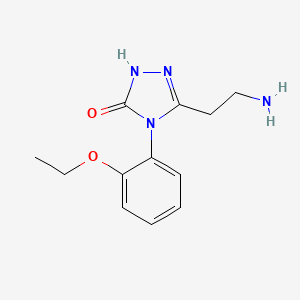
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide
Descripción general
Descripción
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide, also known as COX-2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It belongs to the class of sulfonamides and has a cyclopropyl-oxadiazole ring system attached to a benzene ring. The compound is known for its anti-inflammatory and analgesic properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide involves the inhibition of the this compound enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting this enzyme, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and analgesic properties. The compound has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. It has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide is its selectivity for the this compound enzyme. This makes it a promising candidate for the development of drugs for the treatment of inflammatory diseases, as it reduces the risk of side effects associated with non-selective COX inhibitors. However, one of the limitations of the compound is its relatively low potency compared to other this compound inhibitors.
Direcciones Futuras
There are several future directions for the research and development of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide. One of the areas of research is in the development of more potent analogs of the compound that can be used as drugs for the treatment of inflammatory diseases. Another direction is in the investigation of the compound's potential applications in other areas of medical research, such as cancer and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on various biochemical and physiological pathways.
Aplicaciones Científicas De Investigación
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in medical research. One of the major areas of research is in the development of drugs for the treatment of inflammatory diseases such as arthritis, colitis, and asthma. The compound has been shown to selectively inhibit the cyclooxygenase-2 (this compound) enzyme, which plays a key role in the production of prostaglandins that cause inflammation and pain.
Propiedades
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-2-5-9(19(13,16)17)6-10(7)12-14-11(15-18-12)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKUSZVFCCKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3,5-dimethyl-4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B4260086.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4260093.png)
![4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B4260096.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4260100.png)
![4-{3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B4260111.png)
![methyl 5-{4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B4260116.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B4260123.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(4-pyridinyl)acetamide](/img/structure/B4260138.png)
![2-benzyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]morpholine](/img/structure/B4260154.png)
![2-[4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinyl]pyrazine](/img/structure/B4260168.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(7-methoxy-1,3-benzodioxol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4260183.png)
![3-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4260194.png)
